molecular formula C30H43NO5 B14623537 6-(3-Nitrophenoxy)hexa-2,4-diyn-1-YL octadecanoate CAS No. 58811-62-4

6-(3-Nitrophenoxy)hexa-2,4-diyn-1-YL octadecanoate

Cat. No.: B14623537
CAS No.: 58811-62-4
M. Wt: 497.7 g/mol
InChI Key: BLKSCACLSSICFJ-UHFFFAOYSA-N
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Description

6-(3-Nitrophenoxy)hexa-2,4-diyn-1-YL octadecanoate is an organic compound with a complex structure that includes a nitrophenoxy group, a hexa-2,4-diyn-1-yl chain, and an octadecanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Nitrophenoxy)hexa-2,4-diyn-1-YL octadecanoate typically involves multiple steps. One common approach is to start with the preparation of the hexa-2,4-diyn-1-yl intermediate, which can be synthesized through a series of coupling reactions involving alkynes. The nitrophenoxy group is then introduced via a nucleophilic substitution reaction. Finally, the octadecanoate ester is formed through esterification.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-(3-Nitrophenoxy)hexa-2,4-diyn-1-YL octadecanoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenoxy group can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-(3-Nitrophenoxy)hexa-2,4-diyn-1-YL octadecanoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives may have potential as bioactive molecules with applications in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 6-(3-Nitrophenoxy)hexa-2,4-diyn-1-YL octadecanoate exerts its effects involves interactions with molecular targets and pathways. The nitrophenoxy group can participate in electron transfer reactions, while the hexa-2,4-diyn-1-yl chain can engage in conjugated systems, affecting the compound’s reactivity and stability. The octadecanoate ester provides hydrophobic properties, influencing the compound’s solubility and interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    Hexa-2,4-diyn-1-ylbenzene: Shares the hexa-2,4-diyn-1-yl chain but lacks the nitrophenoxy and octadecanoate groups.

    2,4-Hexadiynylidene-1,6-dioxaspiro[4.4]non-3-ene: Contains a similar diynylidene structure but with different functional groups.

Uniqueness

6-(3-Nitrophenoxy)hexa-2,4-diyn-1-YL octadecanoate is unique due to the combination of its nitrophenoxy group, hexa-2,4-diyn-1-yl chain, and octadecanoate ester

Properties

CAS No.

58811-62-4

Molecular Formula

C30H43NO5

Molecular Weight

497.7 g/mol

IUPAC Name

6-(3-nitrophenoxy)hexa-2,4-diynyl octadecanoate

InChI

InChI=1S/C30H43NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-30(32)36-26-20-17-16-19-25-35-29-23-21-22-28(27-29)31(33)34/h21-23,27H,2-15,18,24-26H2,1H3

InChI Key

BLKSCACLSSICFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC#CC#CCOC1=CC=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

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